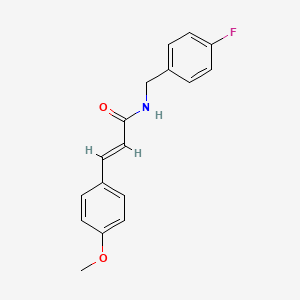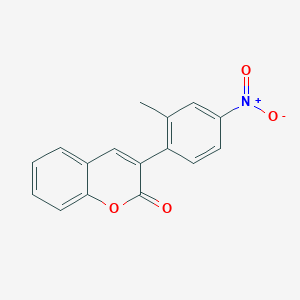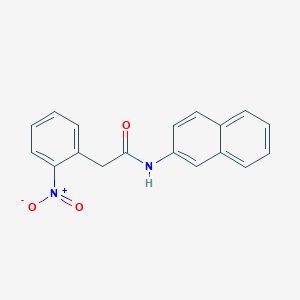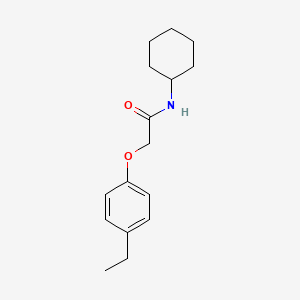
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide, also known as FBA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FBA belongs to the class of acrylamides, which are widely studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has also been investigated for its anti-inflammatory and neuroprotective activities. In addition, N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have suggested that N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide induces apoptosis in cancer cells by activating the caspase-dependent pathway. N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in neuronal cells. The antimicrobial activity of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has been found to have several biochemical and physiological effects. In cancer cells, N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide induces apoptosis by activating the caspase-dependent pathway and inhibiting the expression of anti-apoptotic proteins. N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In neuronal cells, N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has been found to reduce oxidative stress and to protect against glutamate-induced excitotoxicity. In bacteria and fungi, N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide disrupts the cell membrane, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its high purity and stability. N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide may have limited solubility in certain solvents, which can be a challenge for some experiments. In addition, the mechanism of action of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide in vivo and to elucidate its mechanism of action. Another area of research is the development of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide-based antimicrobial agents. Studies are needed to determine the spectrum of activity of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide against different bacterial and fungal strains and to optimize its pharmacological properties. Finally, N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide may have potential as a neuroprotective agent, and further studies are needed to explore this possibility.
Synthesemethoden
The synthesis of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 4-fluorobenzylamine with 4-methoxyphenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, and the yield of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide is typically high. The purity of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-21-16-9-4-13(5-10-16)6-11-17(20)19-12-14-2-7-15(18)8-3-14/h2-11H,12H2,1H3,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVGPWDBFLRDS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5757185.png)
![methyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5757188.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B5757190.png)
![3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757192.png)


![4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5757210.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)



![3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5757248.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5757251.png)
